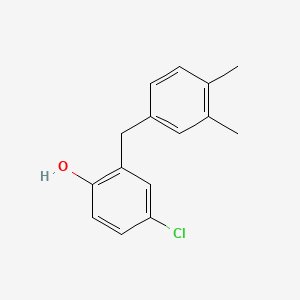
o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-: is an aromatic organic compound with the molecular formula C15H15ClO It is a derivative of cresol, specifically ortho-cresol, with additional chlorine and xylyl groups attached to the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- typically involves the chlorination of ortho-cresol followed by the introduction of the xylyl group. One common method includes the reaction of ortho-cresol with chlorine gas in the presence of a catalyst such as ferric chloride to produce 4-chloro-ortho-cresol. Subsequently, the xylyl group is introduced through a Friedel-Crafts alkylation reaction using xylyl chloride and an aluminum chloride catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development .
Industry: In the industrial sector, o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its chemical properties make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Ortho-Cresol (2-methylphenol): A precursor to o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-, with similar aromatic properties but lacking the chlorine and xylyl groups.
Para-Cresol (4-methylphenol): Another isomer of cresol with different substitution patterns.
Meta-Cresol (3-methylphenol): Similar to ortho- and para-cresol but with the methyl group in the meta position.
Uniqueness: The uniqueness of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and xylyl groups enhances its potential for diverse applications compared to its simpler cresol counterparts .
Eigenschaften
CAS-Nummer |
6955-53-9 |
|---|---|
Molekularformel |
C15H15ClO |
Molekulargewicht |
246.73 g/mol |
IUPAC-Name |
4-chloro-2-[(3,4-dimethylphenyl)methyl]phenol |
InChI |
InChI=1S/C15H15ClO/c1-10-3-4-12(7-11(10)2)8-13-9-14(16)5-6-15(13)17/h3-7,9,17H,8H2,1-2H3 |
InChI-Schlüssel |
RDKJCWGKVHVJNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)CC2=C(C=CC(=C2)Cl)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


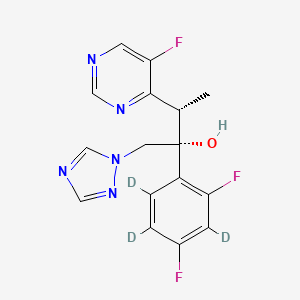
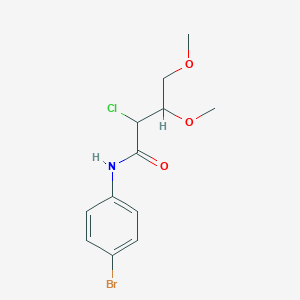
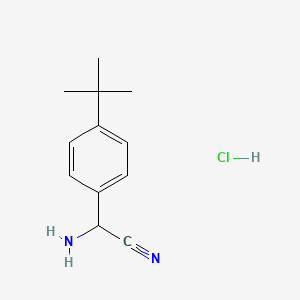
![N,N'-(Piperazine-1,4-diyl)bis[1-(2-methylphenyl)methanimine]](/img/structure/B14012032.png)
![4-[(2-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14012034.png)

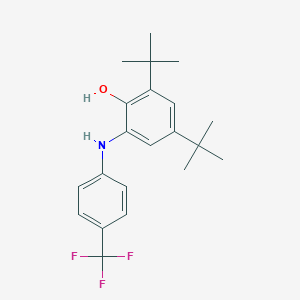
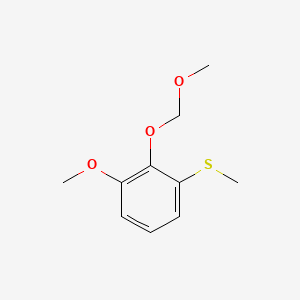
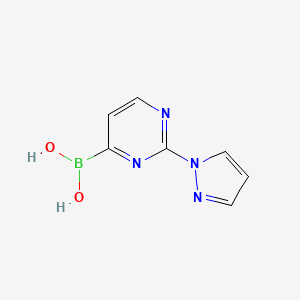
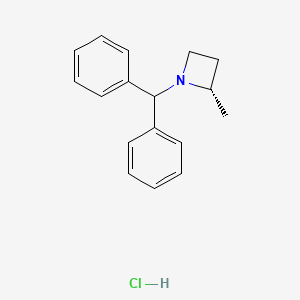
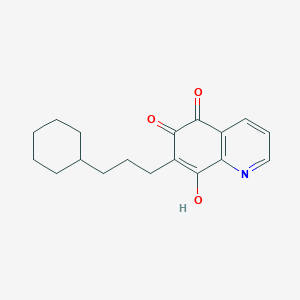
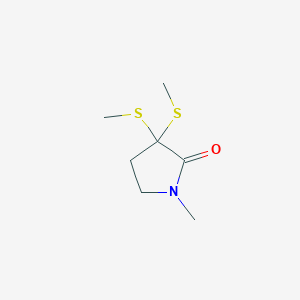
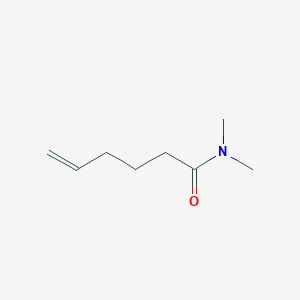
![2-((2-Methyl-[1,1'-biphenyl]-3-YL)methyl)isoindoline-1,3-dione](/img/structure/B14012104.png)
